2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, an ethylphenyl group, and a fluorophenylacetamide moiety
Scientific Research Applications
2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of quinoline-based drugs and their interactions with cellular targets.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
It is known that indole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an ethylbenzene derivative is reacted with the quinoline core in the presence of a Lewis acid catalyst.
Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the fluorophenylacetamide moiety to the quinoline core through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylacetamide moiety, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog of the compound, lacking the ethylphenyl and fluorophenylacetamide moieties.
Chloroquine: A well-known antimalarial drug with a quinoline core, but different substituents.
Quinacrine: Another antimalarial drug with a similar quinoline structure but different functional groups.
Uniqueness
2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O4/c1-4-18-8-10-22(11-9-18)30-16-20-12-19-13-25(35-2)26(36-3)15-24(19)32(28(20)34)17-27(33)31-23-7-5-6-21(29)14-23/h5-15,30H,4,16-17H2,1-3H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHWODUTZDSDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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